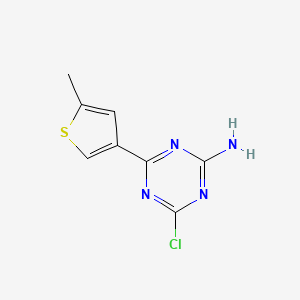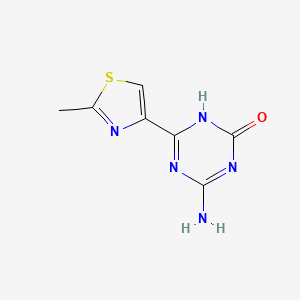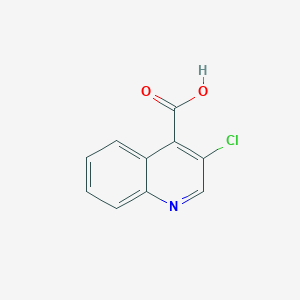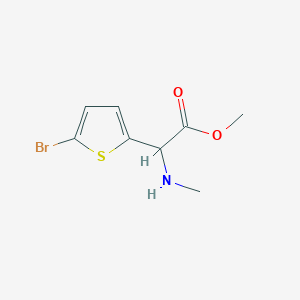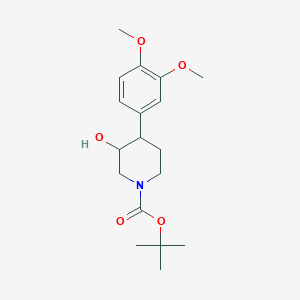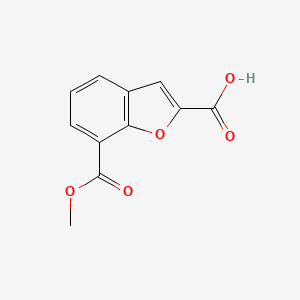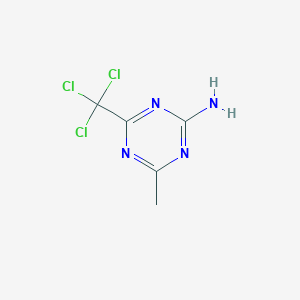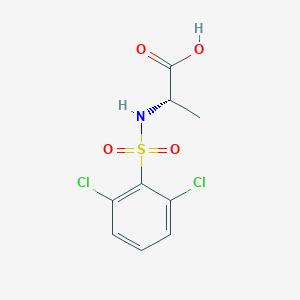
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzenesulfonyl chloride and (S)-alanine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2,6-dichlorobenzenesulfonyl chloride is added dropwise to a solution of (S)-alanine and triethylamine in dichloromethane at low temperature. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the sulfonamide group.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propanoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,4-Dichlorobenzenesulfonamido)propanoic acid
- (2S)-2-(2,6-Difluorobenzenesulfonamido)propanoic acid
- (2S)-2-(2,6-Dibromobenzenesulfonamido)propanoic acid
Uniqueness
(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds with different halogen substituents.
Properties
Molecular Formula |
C9H9Cl2NO4S |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 |
InChI Key |
PAUBDKVONJBMDJ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanol](/img/structure/B13164975.png)
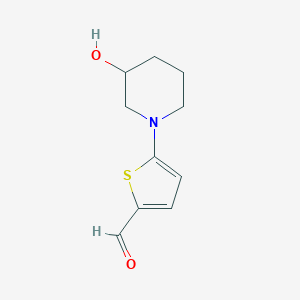
methanol](/img/structure/B13164983.png)

